molecular formula C9H7NO4S B042353 8-Hydroxyquinoline-5-sulfonic acid CAS No. 84-88-8

8-Hydroxyquinoline-5-sulfonic acid

Cat. No. B042353
CAS RN: 84-88-8
M. Wt: 225.22 g/mol
InChI Key: LGDFHDKSYGVKDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8HQSA involves combining it with other chemical compounds to form complex structures. For example, 8HQSA was combined with 3-pyridineboronic acid (3PBA) or 4-pyridineboronic acid (4PBA) to give two zwitterionic monoboron complexes in crystalline form. These compounds were characterized using various analytical techniques, revealing boron atoms adopting tetrahedral geometry and highlighting the compound's ability to form complex structures with luminescence properties (Ruelas-Álvarez et al., 2022).

Molecular Structure Analysis

The molecular structure of 8HQSA and its complexes has been elucidated through single-crystal X-ray diffraction studies, showing that in the solid state, the molecular components are linked by charge-assisted hydrogen bonds and π···π interactions. These studies provide insights into the compound's molecular geometry and interactions, which are crucial for understanding its chemical behavior and properties (Ruelas-Álvarez et al., 2022).

Chemical Reactions and Properties

8HQSA exhibits selective chelating ion-exchange properties, making it a suitable candidate for applications involving metal ion capture. For instance, copolymer resins synthesized from 8HQSA showed a higher selectivity for Fe3+ ions, demonstrating the compound's potential in selective metal ion separation and purification processes (Mane et al., 2009).

Physical Properties Analysis

The physical properties of 8HQSA, such as luminescence, are influenced by its molecular structure and interaction with other compounds. The luminescence properties of monoboron complexes derived from 8HQSA were characterized, showing emission in the bluish-green region in solution. This property is significant for applications in optical materials and sensors (Ruelas-Álvarez et al., 2022).

Chemical Properties Analysis

The chemical behavior of 8HQSA, including its interaction with metals and other compounds, is a key area of interest. For instance, 8HQSA has been used as a ligand in the synthesis of functionalized mesoporous silica, acting as an efficient catalyst for the synthesis of 2-thiohydantoin derivatives. This highlights its versatility and potential as a catalyst in organic synthesis (Vavsari et al., 2016).

Safety And Hazards

8-HQS should be handled with care to avoid dust formation, inhalation, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The complexation of 8-HQS with trivalent metal ions has been studied using various techniques . These studies aim to understand how this complexation influences the luminescence behavior of 8-HQS . This has important implications for the application of the complexes in sensing, light-emitting devices, or as electron transport layers in photovoltaics for solar energy conversion .

properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid
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InChI

InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14)
Source PubChem
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InChI Key

LGDFHDKSYGVKDC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO4S
Source PubChem
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DSSTOX Substance ID

DTXSID7041542
Record name 8-Hydroxyquinoline-5-sulfonic acid
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Molecular Weight

225.22 g/mol
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Physical Description

Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS]
Record name 8-Hydroxy-5-quinolinesulfonic acid
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Product Name

8-Hydroxyquinoline-5-sulfonic acid

CAS RN

84-88-8, 283158-18-9
Record name 8-Hydroxyquinoline-5-sulfonic acid
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Record name 8-Hydroxyquinoline-5-sulfonic acid
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Record name 5-Quinolinesulfonic acid, 8-hydroxy-
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Record name 8-HYDROXY-5-QUINOLINESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
K Soroka, RS Vithanage, DA Phillips, B Walker… - Analytical …, 1987 - ACS Publications
… 8-Hydroxyquinoline-5-sulfonic acid (Aldrich) was twice recrystallized (as the monohydrate) from large volumes of hot water. The majority of the metal saltsused were analytical reagent …
Number of citations: 406 pubs.acs.org
LL Merritt, B Duffin - … Section B: Structural Crystallography and Crystal …, 1970 - scripts.iucr.org
… The crystal structures of 2~.methyl-8-hydroxyquinoline-5-sulfonic acid monohydrate and 7-iodo-8- hydroxyquinoline-5-sulfonic acid have been determined by Fourier syntheses and …
Number of citations: 120 scripts.iucr.org
C Rojas‐Romo, V Arancibia - Electroanalysis, 2015 - Wiley Online Library
… the effect of the presence of a sulfonic acid group in the ligand’s structure on the sensitivity of an AdSV method, 8-hydroxyquinoline (HQ) and 8-hydroxyquinoline-5-sulfonic acid (HQS) …
T Le Bahers, C Adamo, I Ciofini - Chemical Physics Letters, 2009 - Elsevier
… The three acid dissociation constants (pK a s) of the 8-hydroxyquinoline-5-sulfonic acid were computed using a computational protocol based on Density Functional Theory. A hybrid …
Number of citations: 42 www.sciencedirect.com
A Miyagawa, H Komatsu, S Nagatomo… - Journal of Molecular …, 2022 - Elsevier
… In this study, we explain the K a behavior of 8-hydroxyquinoline-5-sulfonic acid in a molecular crowding environment, modeled using PEG. 8-Hydroxyquinoline-5-sulfonic acid was …
Number of citations: 2 www.sciencedirect.com
S Kutluay - Fuel, 2021 - Elsevier
… 8-hydroxyquinoline-5-sulfonic acid (8HQ5SA) and its derivatives have a place in analytical chemistry as unique as EDTA and its analogs [14]. 8HQ5SA is applied for material …
Number of citations: 51 www.sciencedirect.com
T Le Bahers, C Adamo, I Ciofini - The Journal of Physical …, 2010 - ACS Publications
… theory (TD-DFT) in conjunction with a hybrid exchange correlation functional (PBE0) were applied to characterize the photophysical behavior of the 8-hydroxyquinoline-5-sulfonic acid (8…
Number of citations: 39 pubs.acs.org
BD Muegge, S Brooks, MM Richter - Analytical chemistry, 2003 - ACS Publications
… The electrochemiluminescence (ECL) of tris(8-hydroxyquinoline-5-sulfonic acid)aluminum(III… aluminum ions with the chelating agent 8-hydroxyquinoline-5-sulfonic acid (HQS) to form Al(…
Number of citations: 43 pubs.acs.org
DF Swaile, MJ Sepaniak - Analytical chemistry, 1991 - ACS Publications
… metal ions via their interactionwith a common chelating agent, 8-hydroxyquinoline-5-sulfonic acid (HQSH). HQSH exists in anionic form (HQS") in aqueous solutions and exhibits …
Number of citations: 184 pubs.acs.org
VD Mane, NJ Wahane… - Journal of Applied Polymer …, 2009 - Wiley Online Library
… 8-Hydroxyquinoline-5-sulfonic acid–thiourea–formaldehyde copolymer resins were synthesized through the condensation of 8-hydroxyquinoline-5-sulfonic acid and thiourea with …
Number of citations: 45 onlinelibrary.wiley.com

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